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EB-47 dihydrochloride inhibition of ARTD5

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Compound of Interest

Compound Name: EB-47 dihydrochloride

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An In-Depth Technical Guide to the Inhibition of ARTD5 by EB-47 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ADP-ribose) polymerases (PARPs), now officially known as Diphtheria toxin-like ADP-ribosyltransferases (ARTDs), are a family of enzymes crucial to various cellular processes, including DNA repair, cell death, and signaling.[1] Among them, ARTD5, also known as Tankyrase 1 (TNKS1), plays a pivotal role in regulating the Wnt/β-catenin signaling pathway, a cascade frequently dysregulated in various cancers.[2][3] The small molecule inhibitor EB-47 has been identified as a potent modulator of ARTD activity. While primarily characterized as a potent inhibitor of ARTD1 (PARP-1), EB-47 also demonstrates inhibitory effects on ARTD5.[1] [4] This document provides a comprehensive technical overview of **EB-47 dihydrochloride** as an inhibitor of ARTD5, detailing its mechanism of action, quantitative inhibitory profile, relevant signaling pathways, and standardized experimental protocols for its evaluation.

EB-47 Dihydrochloride: Inhibitor Profile

EB-47 is a cell-permeable, adenosine-substituted 2,3-dihydro-1H-isoindol-1-one compound. Its chemical structure is designed to mimic the endogenous substrate NAD+, allowing it to competitively bind to the catalytic domain of PARP enzymes.[1][4] By occupying the NAD+ binding site, EB-47 prevents the enzyme from catalyzing the transfer of ADP-ribose units onto target proteins, thereby inhibiting their function.[1] Although its highest potency is against ARTD1 (PARP-1), its activity extends to other ARTD family members, including the tankyrases. [4]



Quantitative Data: Inhibitory Profile of EB-47

The inhibitory activity of EB-47 has been quantified against several members of the ARTD family. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency. EB-47 exhibits modest potency against ARTD5 (TNKS1), particularly when compared to its potent inhibition of ARTD1 (PARP-1) and ARTD6 (TNKS2).[4]

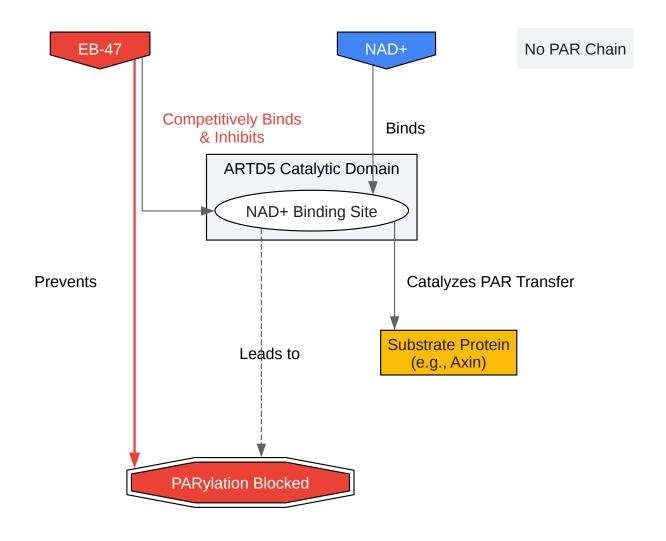
Target Enzyme	Alias	IC50 (nM)	Source(s)
ARTD1	PARP-1	45	[1][4][5]
ARTD5	TNKS1	410	[4]
ARTD6	TNKS2	45	
ARTD10	PARP10	1,179	

This table summarizes the reported IC50 values of EB-47 against various ARTD family members, highlighting its selectivity profile.

Mechanism of ARTD5 Inhibition

ARTD5, like other PARPs, utilizes NAD+ as a substrate to catalyze the PARylation of target proteins—a post-translational modification involving the addition of poly(ADP-ribose) chains. EB-47 functions as a competitive inhibitor by mimicking NAD+.[1] It binds to the enzyme's catalytic domain, occupying both the nicotinamide and adenosine sub-pockets, thereby blocking access for the natural substrate, NAD+.[4] This prevents the auto-PARylation of ARTD5 and the PARylation of its downstream substrates.





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Caption: Competitive inhibition of ARTD5 by EB-47 at the NAD+ binding site.

Role in Signaling Pathways: Wnt/β-catenin

Tankyrases (ARTD5/TNKS1 and ARTD6/TNKS2) are key positive regulators of the Wnt/ β -catenin signaling pathway.[6] In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1 α , and GSK3 β phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation.[3][7] ARTD5 promotes Wnt signaling by PARylating Axin, which marks Axin for ubiquitination and subsequent degradation.[6] The



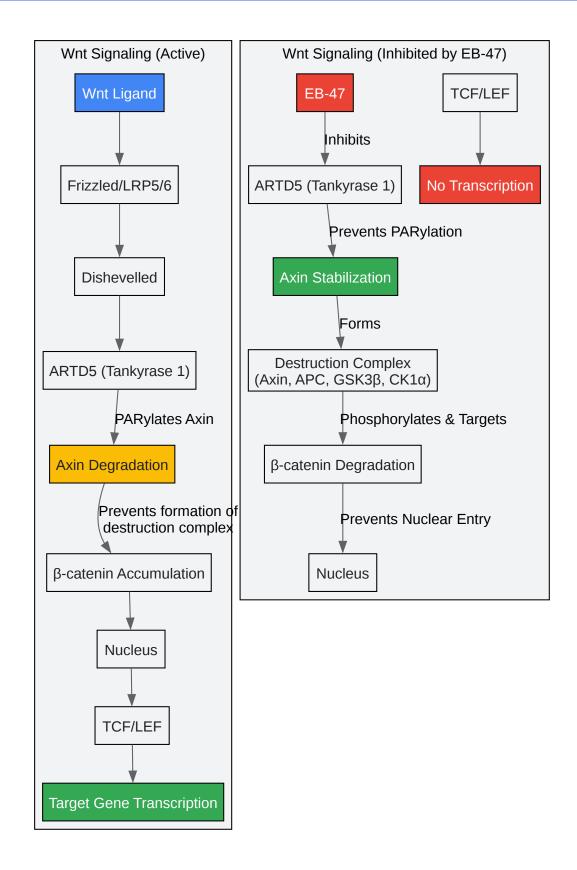
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degradation of Axin destabilizes the destruction complex, allowing β -catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.[7][8]

By inhibiting ARTD5, EB-47 prevents the PARylation-dependent degradation of Axin. This leads to the stabilization of the β -catenin destruction complex, enhanced β -catenin degradation, and ultimately, the suppression of Wnt/ β -catenin signaling.[2]





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Caption: EB-47 inhibits Wnt signaling by blocking ARTD5-mediated Axin degradation.



Experimental Protocols In Vitro ARTD5 (Tankyrase 1) Inhibition Assay

This protocol describes a general biochemical assay to determine the IC50 of an inhibitor against ARTD5 using a colorimetric or chemiluminescent method.

A. Materials and Reagents:

- Recombinant human ARTD5/TNKS1 enzyme
- Histone H1 (as substrate)
- Biotinylated NAD+
- ARTD5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2)
- Test Compound (EB-47) serially diluted in DMSO
- Streptavidin-coated 96-well plates (e.g., Streptavidin-HRP)
- TMB or other suitable chromogenic/chemiluminescent substrate
- Stop Solution (e.g., 2 M H2SO4)
- · Plate reader

B. Procedure:

- Plate Coating: Coat a 96-well plate with Histone H1 substrate according to the manufacturer's instructions and wash to remove unbound substrate.
- Compound Preparation: Prepare a serial dilution of EB-47 in DMSO, followed by a further dilution in ARTD5 Assay Buffer to the desired final concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (0% activity).
- Reaction Initiation: To each well, add the ARTD5 Assay Buffer, the diluted test compound (EB-47) or control, and finally the recombinant ARTD5 enzyme.

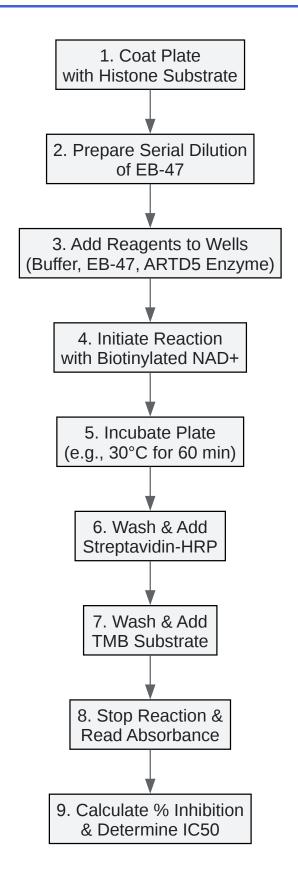
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- Substrate Addition: Start the enzymatic reaction by adding biotinylated NAD+ to all wells.
- Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for the PARylation reaction to occur.
- Detection:
 - Wash the plate to remove unreacted components.
 - Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains attached to the histone substrate.
 - Wash the plate again to remove unbound Streptavidin-HRP.
 - Add TMB substrate and incubate until sufficient color develops.
- Measurement: Stop the reaction with Stop Solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
- Data Analysis: Calculate the percent inhibition for each EB-47 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.





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Caption: Workflow for an in vitro colorimetric ARTD5 inhibition assay.



Off-Target Effects and Selectivity

A critical aspect of drug development is understanding a compound's selectivity and potential for off-target effects.[9][10] As the data in Section 3.0 indicates, EB-47 is not entirely specific to ARTD5. It is significantly more potent against ARTD1 (PARP-1) and its close homolog ARTD6 (TNKS2).[4] This polypharmacology means that at concentrations required to achieve significant inhibition of ARTD5 (IC50 = 410 nM), EB-47 will also potently inhibit ARTD1 and ARTD6 (both with IC50 = 45 nM). Researchers using EB-47 to study ARTD5 must consider these confounding effects, particularly the potent inhibition of the Wnt-regulating ARTD6 and the DNA-repair associated ARTD1. Cellular phenotypes observed upon treatment with EB-47 are likely the result of inhibiting multiple ARTD family members.

Conclusion

EB-47 dihydrochloride is a valuable chemical probe for studying the ARTD family of enzymes. While it is most potent against ARTD1 and ARTD6, it displays moderate inhibitory activity against ARTD5 (Tankyrase 1).[4] Its mechanism as a NAD+ competitive inhibitor makes it an effective tool for disrupting the catalytic activity of these enzymes.[1] For researchers investigating the role of ARTD5 in the Wnt/β-catenin pathway, EB-47 can be used to stabilize Axin and suppress downstream signaling.[2] However, due to its broader selectivity profile, careful consideration of its potent off-target effects on ARTD1 and ARTD6 is essential for the accurate interpretation of experimental results. Future drug development efforts may focus on designing more selective ARTD5 inhibitors to precisely dissect its biological functions and therapeutic potential.

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